N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine
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Overview
Description
N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a 5-chloro-2-fluorobenzyl group attached to a cyclopropylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine typically involves the reaction of 5-chloro-2-fluorobenzyl bromide with cyclopropylmethanamine. The reaction is carried out under controlled conditions to ensure high yield and purity. For instance, 5-chloro-2-fluorobenzyl bromide can be synthesized from 5-chloro-2-fluorotoluene using N-bromosuccinimide and dibenzoyl peroxide in ethyl acetate at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the halogen atoms.
Oxidation and Reduction: The amine group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation can produce corresponding amides or nitriles.
Scientific Research Applications
N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For instance, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzylamine derivatives such as 5-chloro-2-fluorobenzylamine and related fluorobenzyl compounds .
Uniqueness
What sets N-(5-Chloro-2-fluorobenzyl)-1-cyclopropylmethanamine apart is its unique combination of a cyclopropyl group with a halogenated benzylamine, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(5-chloro-2-fluorophenyl)methyl]-1-cyclopropylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN/c12-10-3-4-11(13)9(5-10)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNEEQACMIYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=C(C=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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